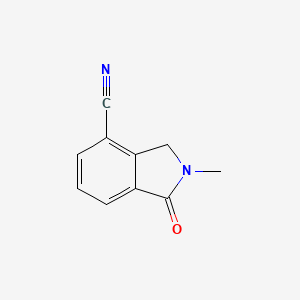
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a heterocyclic compound that belongs to the isoindole family Isoindoles are significant due to their presence in various natural products and their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile typically involves the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
化学反应分析
Types of Reactions
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbonyl or nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学研究应用
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
- 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Uniqueness
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
2-methyl-1-oxo-3H-isoindole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-12-6-9-7(5-11)3-2-4-8(9)10(12)13/h2-4H,6H2,1H3 |
InChI 键 |
YGJCEJBWMDPCQY-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C=CC=C2C1=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















